molecular formula C13H12ClNO3 B2986725 (S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate CAS No. 1402597-30-1

(S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate

Cat. No. B2986725
CAS RN: 1402597-30-1
M. Wt: 265.69
InChI Key: JCHJRFINNAOOGF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It’s important to note that the specific compound you’re asking about might have different properties .


Chemical Reactions Analysis

Again, without specific information on the compound, it’s hard to provide a detailed analysis of its chemical reactions. The reactivity of the compound would depend on its specific structure .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight would depend on the specific structure of the compound .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Antibacterial Properties: Research has demonstrated the synthesis of derivatives from quinoline compounds, which exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. Such compounds have been synthesized through reactions involving quinolinone or quinoline derivatives, potentially including compounds similar to "(S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate" (Asghari, Ramezani, & Mohseni, 2014). These findings suggest that modifications to the quinoline core can lead to variations in antibacterial efficacy.

Material Science and Chemical Synthesis

  • Synthesis of Coumarins and Quinolinones: Another application involves the synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones, which are important in material science for their photophysical properties. Such syntheses have been facilitated by reactions involving halocarboxylic acid esters and tellurium-triggered cyclizations (Dittmer, Li, & Avilov, 2005).

Spectroscopic Characterization and Thermal Studies

  • Metal Complexes of 8-Hydroxyquinoline Derivatives: The synthesis and characterization of metal complexes derived from 8-hydroxyquinoline, which may include structures similar to the subject compound, have shown importance in understanding the coordination chemistry and potential applications of these complexes in catalysis and material science (Patel & Patel, 2017).

Advanced Chemical Properties

  • Nonlinear Optical Properties: Detailed chemical studies on quinoline derivatives have also explored their electronic structure, electronic absorption spectra, and nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics (Halim & Ibrahim, 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Without more information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. Without more information, it’s hard to speculate on future directions .

properties

IUPAC Name

methyl (2S)-2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-7-10(12(16)13(17)18-2)11(14)8-5-3-4-6-9(8)15-7/h3-6,12,16H,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHJRFINNAOOGF-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(C(=O)OC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1[C@@H](C(=O)OC)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-(4-chloro-2-methylquinolin-3-yl)-2-hydroxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.